6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine
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Overview
Description
6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C11H16ClN3 and a molecular weight of 225.72 g/mol . It is a pyridazine derivative, characterized by the presence of a chlorine atom at the 6th position and a cyclohexylmethyl group attached to the nitrogen atom at the 3rd position of the pyridazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with cyclohexylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine: Characterized by the presence of a chlorine atom and a cyclohexylmethyl group.
6-chloro-N-(methyl)pyridazin-3-amine: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
6-chloro-N-(phenylmethyl)pyridazin-3-amine: Similar structure but with a phenylmethyl group instead of a cyclohexylmethyl group.
Uniqueness
This compound is unique due to the presence of the cyclohexylmethyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c12-10-6-7-11(15-14-10)13-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGVWZFLZIJXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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